![molecular formula C27H29N3O5 B11046027 6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11046027.png)
6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione
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Overview
Description
6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the reaction of 1,3-benzodioxole with appropriate halides in the presence of a palladium catalyst (PdCl₂) and a base such as cesium carbonate (Cs₂CO₃) in a solvent like 1,4-dioxane at elevated temperatures (130°C) .
Piperazine Derivatization: The benzodioxole derivative is then reacted with piperazine under reflux conditions in toluene, using a copper catalyst (CuI) and potassium phosphate (K₃PO₄) .
Quinoline Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the quinoline core, followed by methoxylation and dimethylation to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or piperazine moieties using reagents like alkyl halides or acyl chlorides .
Common Reagents and Conditions
Oxidation: H₂O₂ in acetic acid at room temperature.
Reduction: NaBH₄ in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like NaOH in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation .
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit specific enzymes involved in cell signaling pathways, further contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[ (Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acetate .
- **3,4-Bis(1,3-benzodioxol-5-ylmethyl)dihydro-2(3H)-furanone .
Uniqueness
6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit enzymes makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C27H29N3O5 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
9-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-methoxy-11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione |
InChI |
InChI=1S/C27H29N3O5/c1-27(2)13-18(20-11-19(33-3)12-21-24(20)30(27)26(32)25(21)31)15-29-8-6-28(7-9-29)14-17-4-5-22-23(10-17)35-16-34-22/h4-5,10-13H,6-9,14-16H2,1-3H3 |
InChI Key |
MPHMYNZWOXSDIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)OC)CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6)C |
Origin of Product |
United States |
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